4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol
Description
Properties
IUPAC Name |
4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-18-13-11-17(12-14-18)21-22-19(15-7-3-1-4-8-15)20(23-24-21)16-9-5-2-6-10-16/h1-14,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWYJTBINWJUMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via the following steps:
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Formation of the hydrazone intermediate : 4-Hydroxybenzohydrazide reacts with benzil to form a hydrazone derivative.
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Cyclization : Ammonium acetate facilitates the cyclization of the hydrazone intermediate into the 1,2,4-triazine ring.
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Aromatization : Acidic conditions promote dehydration and aromatization to yield the final product.
Optimized conditions involve heating a mixture of benzil (0.5 mmol), 4-hydroxybenzohydrazide (0.5 mmol), ammonium acetate (1.5 mmol), and (0.1 g) at 125°C for 4–4.5 hours under solvent-free conditions. The catalyst is recyclable for up to three cycles without significant loss of activity, making this method industrially viable.
Table 1: Key Parameters for Cyclocondensation
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | ||
| Temperature | 125°C | |
| Reaction Time | 4–4.5 hours | |
| Yield | 82% | |
| Catalyst Recyclability | 3 cycles |
Thiosemicarbazide-Mediated Synthesis
An alternative approach involves the use of thiosemicarbazide as a precursor. This method, adapted from related triazine syntheses, proceeds in two stages:
Formation of 5,6-Diphenyl-1,2,4-triazine-3-thiol
Benzil reacts with thiosemicarbazide in acetic acid at 120°C for 3.5 hours to form 5,6-diphenyl-1,2,4-triazine-3-thiol. This intermediate serves as a scaffold for further functionalization.
Introduction of the Phenol Group
The thiol group is substituted with a phenol moiety via nucleophilic aromatic substitution. For example, reacting the thiol intermediate with 4-hydroxybenzyl bromide in acetone in the presence of triethylamine yields the target compound.
Table 2: Reaction Conditions for Thiol Substitution
| Parameter | Value/Description | Source |
|---|---|---|
| Reagent | 4-Hydroxybenzyl bromide | |
| Solvent | Acetone | |
| Base | Triethylamine | |
| Temperature | Reflux | |
| Yield | 58% |
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems are recommended to enhance yield and purity. Key considerations include:
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Solvent-free conditions : Minimizes waste and simplifies purification.
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Process monitoring : Real-time analytics ensure consistent product quality.
Purity Validation and Characterization
Final products are validated using:
Chemical Reactions Analysis
Types of Reactions
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. Its triazine moiety can undergo various reactions such as nucleophilic substitutions and cyclizations to form diverse derivatives.
- Antimicrobial Properties : Research has indicated that triazine derivatives exhibit antimicrobial activity. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism involves the modulation of cellular pathways associated with cancer progression.
Medicine
- Drug Development : Due to its biological activities, this compound is being explored as a lead compound in drug discovery programs aimed at creating novel therapeutic agents for treating infections and cancers.
Materials Science
- Advanced Materials : The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its stability under various conditions enhances the durability of these materials.
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry reported on the synthesis of various derivatives of this compound and their evaluation against bacterial strains. Results indicated significant antimicrobial activity compared to standard antibiotics.
- Cancer Research : Research published in Cancer Letters highlighted the compound's ability to induce cell cycle arrest and apoptosis in breast cancer cell lines. The study provided insights into its potential as an anticancer agent.
- Material Development : An article in Materials Science discusses the incorporation of triazine derivatives into polymer matrices to enhance UV stability and mechanical properties. The findings suggest that compounds like this compound can significantly improve material performance.
Mechanism of Action
The mechanism of action of 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the triazine ring can interact with metal ions and other chemical species . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorinated and Phosphorylated Derivatives
Phosphorus- and fluorine-containing derivatives of 4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenol, such as compounds 19–22, were synthesized via heterocyclization with diethyl benzoylphosphonate or fluorinated acylating agents. These modifications enhance lipophilicity and metabolic stability. For instance, compounds 21–22 exhibited anticancer activity, attributed to the trifluoroacetyl group improving cellular permeability .
Key Data:
Thioether-Linked Derivatives
Thioether-functionalized analogues, such as 10C and 11G–11L, incorporate sulfur bridges to enhance solubility and redox activity. For example, 10C (4-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butanoic acid) demonstrated antiproliferative activity against cancer cells (IC₅₀: 3–10 µM), while 11G and 11H showed improved antibacterial efficacy due to triazole and sulfonamide moieties .
Key Data:
Carbohydrazides and Pyrazoline Derivatives
Acylation of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (2) yielded carbohydrazides (e.g., 3a–d) and pyrazoline derivatives (e.g., 6a,b). These compounds displayed antifungal and antiparasitic activities, with 6a showing moderate inhibition against S. aureus and A. fumigatus .
Key Data:
Halogen-Containing Analogues
Halogenation introduces electrophilic character, enhancing interactions with biomolecules. The pyridinium dichloroiodate derivative (1 ) was synthesized via reaction with ICl, characterized by SC-XRD and FT-IR. Its iodine center facilitates halogen bonding, useful in supramolecular chemistry .
Key Data:
Chalcone and Benzothiazole Hybrids
Chalcone-triazine hybrids (e.g., 4a–4w ) and benzothiazole sulfonamides (e.g., 2a–3f ) demonstrated dual antibacterial and antioxidant activities. For example, 4a–4w showed MIC values of 8–32 µg/mL against E. coli and S. aureus, with enhanced π-stacking from aromatic substituents .
Key Data:
Comparative Data Table
Biological Activity
4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol is a compound characterized by its unique chemical structure, which includes a phenolic group and a triazine moiety. This combination suggests potential biological activities that are currently under investigation in various research contexts. The compound's molecular formula is with a molecular weight of approximately 325.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through hydrogen bonding and coordination with metal ions due to its triazine ring structure. This interaction can influence various biochemical pathways, making it a candidate for further pharmacological exploration .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazine derivatives that demonstrated potent antibacterial activity against multiple strains of bacteria, suggesting that the triazine framework may contribute to this effect .
Table 1: Antimicrobial Activity of Triazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound 1 | MRSA | 15 |
| Compound 2 | E. coli | 18 |
| This compound | S. aureus | TBD |
Anticancer Activity
Recent studies have explored the anticancer potential of triazine derivatives, including this compound. One notable study evaluated a series of triazine hybrids for their antiproliferative effects on cancer cell lines. The findings suggested that certain derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .
Case Study: Apoptosis Induction
In a specific case study involving MGC-803 cancer cells, a derivative of the triazine class was shown to inhibit colony formation and induce apoptosis through modulation of apoptosis-related proteins. This highlights the potential for compounds like this compound in cancer therapy .
Pharmacological Evaluation
Pharmacological evaluations have included in vitro studies assessing the inhibition of key enzymes such as α-amylase and acetylcholinesterase (AChE). These studies are crucial for understanding the compound's potential in treating conditions like diabetes and Alzheimer's disease .
Table 2: Enzyme Inhibition Studies
Toxicological Studies
Toxicology assessments indicate that derivatives of triazines exhibit low toxicity profiles at therapeutic doses. A study involving mice showed no significant adverse effects on hematological parameters or liver histology when administered at varying doses . This suggests a favorable safety profile for further development.
Q & A
Q. What are the recommended synthetic routes for 4-(5,6-Diphenyl-1,2,4-triazin-3-yl)phenol, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis of triazine derivatives typically involves cyclocondensation or nucleophilic substitution. For this compound, a plausible route starts with 5,6-diphenyl-1,2,4-triazin-3-amine (precursor, 97% purity, MW 248.29 ). Reacting this amine with a phenol derivative under acidic or basic conditions (e.g., ethanol/HCl or DMF/K₂CO₃) may yield the target compound. Key parameters include:
- Temperature: 80–110°C to favor nucleophilic substitution.
- Catalyst: Use of DIPEA (N,N-diisopropylethylamine) enhances reaction efficiency .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp. | 90°C | Maximizes substitution |
| Solvent | Ethanol | Balances polarity |
| Catalyst | DIPEA | Reduces side reactions |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: A combination of spectroscopic and computational methods is recommended:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm phenyl and triazine ring connectivity. For example, aromatic protons appear at δ 7.2–8.1 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₆N₄O: 357.13) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., phenolic -OH···N-triazine interactions) .
- DFT Calculations: Optimize geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Q. What stability considerations are critical for handling and storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the triazine core.
- Moisture: The phenolic -OH group may promote hydrolysis; use desiccants (silica gel) in storage .
- Thermal Stability: TGA/DSC analysis can determine decomposition temperatures (e.g., >200°C for similar triazines ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) often arise from:
- Assay Variability: Standardize protocols (e.g., MIC testing per CLSI guidelines).
- Purity: HPLC purity >95% reduces false positives/negatives .
- Structural Analogues: Compare with derivatives like 3-(4-amino-5-mercapto-triazol-3-yl)phenol to isolate functional group contributions .
Table 2: Common Data Contradictions and Solutions
| Issue | Resolution Strategy |
|---|---|
| Inconsistent IC₅₀ | Replicate with orthogonal assays |
| Off-target effects | Use isogenic cell lines/controls |
Q. What experimental designs are suitable for studying its mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies: Use Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Molecular Docking: Predict binding modes with enzymes (e.g., triazine interactions with ATP-binding pockets) .
- Mutagenesis: Validate critical residues via site-directed mutagenesis (e.g., replacing active-site histidine) .
Example Design:
- Hypothesis: Compound inhibits kinase X via H-bonding with catalytic lysine.
- Steps:
- In vitro assay: Measure kinase activity with/without inhibitor.
- ITC (Isothermal Titration Calorimetry): Quantify binding affinity (ΔG, Kd).
- MD Simulations: Simulate ligand-protein dynamics over 100 ns .
Q. How can computational methods guide the rational design of derivatives with enhanced properties?
Methodological Answer:
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity .
- ADMET Prediction: Use tools like SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity .
- Docking Screens: Prioritize derivatives with stronger π-π stacking (e.g., fluorophenyl vs. methoxyphenyl) .
Q. What analytical strategies are recommended for detecting environmental or metabolic degradation products?
Methodological Answer:
- LC-MS/MS: Identify degradation products (e.g., triazine ring cleavage to amides) with MRM (multiple reaction monitoring) .
- Isotope Labeling: Track metabolic fate using ¹⁴C-labeled compound in microsomal assays .
- Ecotoxicity Testing: Follow OECD guidelines for Daphnia magna or algae exposure studies .
Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?
Methodological Answer:
- Detailed Protocols: Publish full synthetic procedures (e.g., equivalents, stirring time).
- Round-Robin Testing: Collaborate with independent labs to validate yields/purity .
- Quality Control: Share NMR and HPLC traces in supplementary data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
